molecular formula C22H26N2O2 B12414190 Vinpocetine-d5

Vinpocetine-d5

Cat. No.: B12414190
M. Wt: 355.5 g/mol
InChI Key: DDNCQMVWWZOMLN-FEGSZYOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinpocetine-d5 is a deuterated form of vinpocetine, a synthetic derivative of the vinca alkaloid vincamine. Vinpocetine is known for its neuroprotective and cognitive-enhancing properties. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of vinpocetine, as the deuterium atoms can provide insights into the compound’s stability and behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinpocetine-d5 involves the incorporation of deuterium atoms into the vinpocetine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of vinpocetine can result in the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Deuterium Exchange Reactions: Conducting deuterium exchange reactions under controlled conditions to achieve the desired level of deuteration.

    Purification: Using techniques such as chromatography to purify the final product and remove any impurities or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Vinpocetine-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Vinpocetine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to study the metabolic pathways and stability of vinpocetine in biological systems.

    Neuroprotection Research: this compound is used to investigate the neuroprotective effects of vinpocetine and its potential therapeutic applications in neurological disorders.

    Cognitive Enhancement Studies: Researchers use this compound to study the cognitive-enhancing properties of vinpocetine and its potential use in treating cognitive impairments.

    Drug Development: this compound is used in the development of new drugs and formulations that leverage the beneficial properties of vinpocetine.

Comparison with Similar Compounds

Vinpocetine-d5 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. Similar compounds include:

This compound stands out due to its enhanced stability and ability to provide detailed insights into the metabolic pathways of vinpocetine, making it a valuable tool in scientific research.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

355.5 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

InChI

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1/i2D3,4D2

InChI Key

DDNCQMVWWZOMLN-FEGSZYOMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@]2(CCCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N14)CC

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC

Origin of Product

United States

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